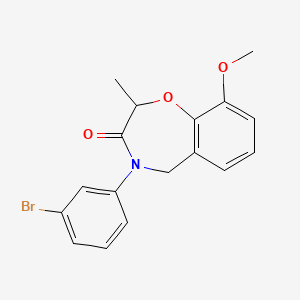

4-(3-bromophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

This compound belongs to the 1,4-benzoxazepin-3(2H)-one class, characterized by a fused benzoxazepine ring system. Key structural features include:

- 3-Bromophenyl substituent: Enhances molecular weight (Br: ~80 Da) and introduces steric/electronic effects.

- 9-Methoxy group: Electron-donating substituent influencing solubility and dipole interactions.

- 2-Methyl group: Modulates steric hindrance and metabolic stability.

Properties

IUPAC Name |

4-(3-bromophenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3/c1-11-17(20)19(14-7-4-6-13(18)9-14)10-12-5-3-8-15(21-2)16(12)22-11/h3-9,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNCLWGXOLGQFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CC2=C(O1)C(=CC=C2)OC)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3-bromophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the benzoxazepine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the bromophenyl group: This step often involves the use of bromination reactions, where a phenyl group is substituted with a bromine atom.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

4-(3-bromophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms, potentially altering its biological activity.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the benzoxazepine ring.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzoxazepines exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The synthesis of 4-(3-bromophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been linked to enhanced antiproliferative activity against specific cancer types, suggesting its potential as a lead compound in anticancer drug development .

Neuroprotective Effects

Benzoxazepine derivatives have shown promise in neuroprotection and cognitive enhancement. Research has indicated that these compounds can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases. The specific compound has been studied for its ability to influence cholinergic pathways, which are critical in conditions like Alzheimer's disease .

Antimicrobial Properties

The compound's structure allows for interactions with microbial enzymes, which can lead to antimicrobial effects. Preliminary studies have shown that 4-(3-bromophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exhibits activity against various bacterial strains. This suggests potential applications in developing new antibiotics or adjunct therapies for existing antimicrobial agents .

Anti-inflammatory Activity

Benzoxazepine derivatives are also being investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The specific compound may provide a novel approach to treating inflammatory diseases through modulation of immune responses .

Organic Electronics

The unique electronic properties of benzoxazepines make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies on related compounds suggest that the incorporation of bromophenyl groups enhances charge transport properties, making it a valuable material for future electronic devices .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Anticancer Study | Demonstrated significant inhibition of cell growth in breast cancer cell lines | Potential anticancer drug development |

| Neuroprotection Research | Showed modulation of acetylcholine levels in neuronal cultures | Treatment strategies for Alzheimer's disease |

| Antimicrobial Testing | In vitro tests revealed effectiveness against E. coli and S. aureus | Development of new antibiotics |

| Organic Electronics Application | Enhanced conductivity observed in thin films of benzoxazepine derivatives | Use in OLEDs and OPVs |

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the methoxy group can influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the target compound with structurally related benzoxazepinones from the evidence:

Key Observations :

- Substituent Position : The target compound’s 9-methoxy group contrasts with the 7-Cl/benzoyl in analogs, altering electronic distribution and steric accessibility.

- Halogen Effects : Bromine (van der Waals radius: 1.85 Å) vs. chlorine (1.75 Å) may enhance hydrophobic binding in biological targets .

- Lipophilicity : The bromophenyl and methoxy groups in the target compound likely increase LogP compared to discontinued analogs, impacting membrane permeability.

Electronic and Reactivity Profiles

- Electron-Donating vs. Withdrawing Groups : The 9-methoxy group (electron-donating) may stabilize positive charges in the benzoxazepine ring, contrasting with 7-Cl (electron-withdrawing) in ’s compound. This affects reactivity in nucleophilic/electrophilic environments .

Biological Activity

The compound 4-(3-bromophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a member of the benzoxazepine class of compounds, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing key research findings, potential therapeutic applications, and relevant case studies.

Structure

The chemical structure of 4-(3-bromophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be represented as follows:

Physical Properties

- Molecular Weight : 345.21 g/mol

- Melting Point : Not readily available in literature.

Anticancer Properties

Research has indicated that derivatives of benzoxazepines exhibit notable anticancer activity. Specifically, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies suggest that benzoxazepine derivatives can induce apoptosis in cancer cells through modulation of the mitochondrial pathway and inhibition of specific kinases involved in cell cycle regulation .

Neuroprotective Effects

Benzoxazepines have also been investigated for their neuroprotective properties. In particular, they may play a role in the modulation of neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease. Compounds that share structural similarities with 4-(3-bromophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one have been shown to inhibit beta-secretase (BACE1), an enzyme involved in the production of amyloid-beta plaques associated with Alzheimer's pathology .

Antimicrobial Activity

There is emerging evidence suggesting that certain benzoxazepine derivatives possess antimicrobial properties. These compounds may inhibit bacterial growth through interference with bacterial cell wall synthesis or by disrupting metabolic pathways essential for bacterial survival .

Case Study 1: Anticancer Activity

A study published in a medicinal chemistry journal demonstrated that a related benzoxazepine compound exhibited significant cytotoxicity against several human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Neuroprotective Mechanism

In another study focusing on neuroprotection, researchers evaluated the effects of benzoxazepine derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds significantly reduced oxidative damage and improved cell viability, suggesting their potential use in treating neurodegenerative diseases .

Case Study 3: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of benzoxazepine derivatives found that certain compounds exhibited inhibitory effects against Gram-positive bacteria. The study highlighted the potential for developing new antibiotics based on these structures .

Q & A

Q. Critical Parameters :

- Solvent polarity affects reaction pathways (e.g., DMSO increases cyclization efficiency) .

- Bromine substitution at the 3-position requires regioselective protection of reactive sites .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Confirm methoxy (δ 3.7–3.9 ppm) and diastereotopic protons (δ 4.1–4.5 ppm, AB coupling system) in the benzoxazepinone ring .

- ¹³C NMR : Identify carbonyl (δ 170–175 ppm) and brominated aromatic carbons (δ 120–130 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular formula (C₁₇H₁₅BrN₂O₃) with <2 ppm error .

- X-ray Crystallography : Resolve stereochemistry and confirm the benzoxazepinone scaffold (e.g., triclinic crystal system, P1 space group) .

Data Interpretation Tip : Compare spectral data to analogs like 3-(4-bromophenyl)-2H-benzo[b][1,4]oxazine for consistency in ring system signals .

Basic: What in vitro assays are used for pharmacological screening of this compound?

Methodological Answer:

Q. Example Data :

| Assay Type | Target | IC₅₀ (μM) | CC₅₀ (μM) |

|---|---|---|---|

| Protease Inhibition | DENV NS2B/NS3 | 3.75 ± 0.06 | >50 |

| Protease Inhibition | WNV NS2B/NS3 | 4.22 ± 0.07 | >50 |

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Variable Substituents :

- Position 3 : Test bromine vs. chlorine (electron-withdrawing effects) .

- Position 9 : Replace methoxy with ethoxy or hydroxyl (polarity modulation) .

- Core Modifications : Compare benzoxazepinone to benzodiazepinone scaffolds for ring strain effects .

- Assay Design : Use dose-response curves (IC₅₀, EC₅₀) and molecular docking (e.g., AutoDock Vina) to correlate substituents with binding affinity .

Q. SAR Table Example :

| Derivative | R₁ (Position 3) | R₂ (Position 9) | IC₅₀ (μM) |

|---|---|---|---|

| Parent Compound | Br | OMe | 3.75 |

| Derivative A | Cl | OMe | 6.81 |

| Derivative B | Br | OH | >10 |

Advanced: How to perform molecular docking studies to elucidate its binding mode with viral proteases?

Methodological Answer:

- Protein Preparation : Retrieve DENV NS2B/NS3 protease structure (PDB: 2FOM). Remove water molecules and add polar hydrogens .

- Ligand Preparation : Generate 3D conformers of the compound (Open Babel) and assign Gasteiger charges .

- Docking Parameters :

- Validation : Compare docking poses with co-crystallized inhibitors (e.g., aprotinin) to assess hydrogen bond interactions with Ser135 and hydrophobic contacts with Tyr150 .

Advanced: How to resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Source Analysis :

- Statistical Validation :

- Mechanistic Studies : Perform SPR (surface plasmon resonance) to measure binding kinetics (kₒₙ/kₒff) and rule off-target effects .

Advanced: What analytical methods ensure compound purity and stability under experimental conditions?

Methodological Answer:

- HPLC : Use C18 column (gradient: 10–90% acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm). Purity >98% required for biological assays .

- Stability Testing :

- pH Stability : Incubate in PBS (pH 7.4) and HCl (pH 2.0) at 37°C for 24h. Monitor degradation via LC-MS .

- Light Sensitivity : Store in amber vials; assess photodegradation under UV light (λ = 365 nm) .

Q. Stability Data Example :

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| PBS, pH 7.4, 24h | <5 | None detected |

| HCl, pH 2.0, 24h | 12 | Demethylated product |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.